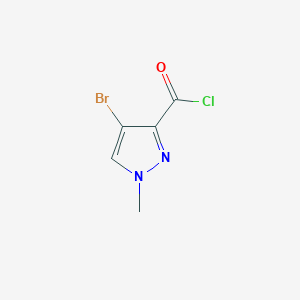
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyrazole is a heteroaryl halide and a pyrazole derivative . It is used as a starting material in the synthesis of 1,4’-bipyrazoles and other biologically active compounds .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-methyl-1H-pyrazole is C4H5BrN2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-methyl-1H-pyrazole is 161.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in the synthesis of various novel compounds. For instance, Yang Yun-shang (2011) demonstrated its use in synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, showcasing its utility in complex chemical reactions (Yang, 2011). Similarly, Hongwei Zhu et al. (2014) synthesized a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides using pyrazole carbonyl chloride, indicating its versatility in creating diverse chemical structures (Zhu et al., 2014).
Catalysis and Chemical Transformations
This chemical is also instrumental in catalysis and various chemical transformations. For example, Barbara Datterl et al. (2010) used it in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones, highlighting its role in facilitating complex chemical processes (Datterl et al., 2010).
Antifungal and Antibacterial Activities
Research by Shijie Du et al. (2015) into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are synthesized using related compounds, revealed significant antifungal activities against various phytopathogenic fungi (Du et al., 2015). This suggests potential applications of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride in developing antifungal agents.
NMR Studies and Molecular Structures
The compound's utility extends to nuclear magnetic resonance (NMR) studies and elucidation of molecular structures. As evidenced by S. Trofimenko et al. (2007), who explored the tautomerism of 4-bromo substituted 1H-pyrazoles, it can be used to study molecular behavior in various states (Trofimenko et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARGXLMISJCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345511 |
Source


|
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
CAS RN |
912569-70-1 |
Source


|
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)





![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)


